Pyrithiamine hydrobromide

thiamine pyrophosphokinase enzyme inhibition Ki value

Select Pyrithiamine hydrobromide (CAS 534-64-5) as your reference thiamine antagonist. It is the gold standard for inducing Wernicke-Korsakoff syndrome-like pathology in rodent models (0.5 mg/kg i.p.) due to its unique reduction of TPP dephosphorylation—an effect not replicated by oxythiamine or amprolium. With a Ki of 2.25 × 10⁻⁶ M, it offers 80-fold higher affinity than amprolium, ensuring robust enzyme inhibition. Ideal for apoptosis studies via caspase-3 activation and for TPP riboswitch research at a defined 10:1 ratio. Do not substitute; mechanistic divergence will confound data.

Molecular Formula C14H20Br2N4O
Molecular Weight 420.14 g/mol
CAS No. 534-64-5
Cat. No. B133093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrithiamine hydrobromide
CAS534-64-5
Synonyms1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-hydroxyethyl)-2-methylpyridinium Bromide Hydrobromide;  Neopyrithiamine;  Pyrithiamin;  Pyrithiamin Hydrobromide;  Pyrithiamine Bromide Hydrobromide;  Pyrithiamine Hydrobromide; 
Molecular FormulaC14H20Br2N4O
Molecular Weight420.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-]
InChIInChI=1S/C14H19N4O.2BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1
InChIKeyDMVBWVASDWGFNH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrithiamine Hydrobromide (CAS 534-64-5) – A Potent Thiamine Antagonist for Metabolic Research


Pyrithiamine hydrobromide (CAS 534-64-5) is a synthetic pyridine analog of thiamine (vitamin B1) that functions as a competitive inhibitor of thiamine pyrophosphokinase, the enzyme responsible for converting thiamine to its active coenzyme form, thiamine pyrophosphate (TPP) [1]. As a substrate for thiamine pyrophosphate kinase, pyrithiamine undergoes phosphorylation to form pyrithiamine pyrophosphate, which interferes with thiamine-dependent metabolic pathways and induces a functional thiamine deficiency state [2]. The compound is widely employed as a research tool to model Wernicke-Korsakoff syndrome, study thiamine metabolism, and investigate the role of thiamine in neurological and cellular functions .

Why Pyrithiamine Hydrobromide Cannot Be Substituted by Other Thiamine Antagonists


Thiamine antagonists are not functionally interchangeable. While compounds such as oxythiamine, amprolium, and pyrithiamine all share the ability to disrupt thiamine homeostasis, they exhibit distinct, and often opposing, effects on thiamine transport, phosphorylation, and dephosphorylation kinetics in vivo [1]. For instance, oxythiamine paradoxically enhances thiamine phosphorylation to TPP, whereas pyrithiamine uniquely reduces TPP dephosphorylation and TMP formation [2]. Furthermore, pyrithiamine demonstrates differential potency in inducing apoptosis in neuronal cells compared to its analogs [3]. These mechanistic divergences, quantified in the evidence below, underscore why substituting pyrithiamine with another thiamine antagonist would fundamentally alter experimental outcomes and confound data interpretation.

Quantitative Differentiation of Pyrithiamine Hydrobromide Against Key Comparators


Superior Inhibitory Potency Against Thiamine Pyrophosphokinase Relative to Amprolium and Oxythiamine

Pyrithiamine exhibits markedly higher affinity for thiamine pyrophosphokinase compared to other classic thiamine antagonists. In a study using a crude enzymatic preparation from rat small intestinal enterocytes, pyrithiamine demonstrated the lowest Ki value among 11 thiamine structural analogs and derivatives tested [1].

thiamine pyrophosphokinase enzyme inhibition Ki value

Differential Modulation of Thiamine Phosphate Metabolism In Vivo Compared to Oxythiamine and Amprolium

In a comprehensive in vivo kinetic study using rats, the three major thiamine antagonists produced distinct metabolic signatures. Pyrithiamine was the only analog tested that reduced thiamine pyrophosphate (TPP) dephosphorylation and monophosphate (TMP) formation, while oxythiamine enhanced T phosphorylation to TPP, and both oxythiamine and amprolium enhanced TPP dephosphorylation [1].

thiamine metabolism in vivo kinetics TPP dephosphorylation

Higher Apoptosis-Inducing Potency in Neuronal Cells Compared to Amprolium

In neuronally differentiated rat PC-12 cells, thiamine deficiency induced by thiamine antagonists triggered caspase 3-mediated apoptosis. The study authors explicitly concluded that pyrithiamine and oxythiamine are more potent inducers of apoptosis than amprolium [1]. All tested cell lines—including neuronally differentiated rat PC-12, rat astrocytes DITNC, neuronally differentiated human SH-SY5Y, and human astrocytic 1321 N1 cells—were more vulnerable to oxythiamine and pyrithiamine than to amprolium in a time- and dose-dependent manner [2].

apoptosis neuronal cell death caspase 3

Established In Vivo Dosing Protocol for Reproducible Neurological Lesion Induction

Pyrithiamine hydrobromide has a validated and widely adopted dosing regimen for inducing consistent neurological pathology. In adult rats, intraperitoneal administration of 0.5 mg/kg twice daily for 14 days effectively induces thiamine deficiency, leading to behavioral abnormalities including ataxia and seizures, and neuronal degeneration in the thalamus and hippocampus . An alternative regimen using a thiamine-free diet combined with daily pyrithiamine injections produces hemorrhagic necrotic lesions in the thalamus, hypothalamus, and vestibular nuclei within approximately one week [1].

animal model Wernicke encephalopathy in vivo dosing

Antimicrobial Growth Inhibition at Defined Pyrithiamine:Thiamine Ratio

Pyrithiamine exhibits quantifiable antimicrobial activity through its interaction with thiamine pyrophosphate (TPP) riboswitches. Pyrithiamine pyrophosphate binds the TPP riboswitch controlling the tenA operon in Bacillus subtilis, demonstrating that the antimicrobial action is mediated by this specific RNA-ligand interaction [1]. The compound inhibits the growth of bacterial and fungal species at a defined pyrithiamine:thiamine ratio of 10:1 in growth media, with effects reversible upon thiamine supplementation .

antimicrobial growth inhibition riboswitch

Optimal Applications for Pyrithiamine Hydrobromide Based on Evidence Differentiation


Preclinical Modeling of Wernicke-Korsakoff Syndrome and Thiamine-Deficiency Encephalopathy

Pyrithiamine hydrobromide is the established standard for inducing Wernicke-Korsakoff syndrome-like pathology in rodent models. Validated protocols using 0.5 mg/kg i.p. twice daily for 14 days, or a thiamine-free diet combined with daily injections, produce consistent hemorrhagic necrotic lesions in thalamic, hypothalamic, and vestibular nuclei that closely mirror human disease . Researchers studying alcohol-related neurodegeneration, diencephalic amnesia, or thiamine metabolism disorders should select pyrithiamine over amprolium or oxythiamine due to its unique in vivo metabolic signature—specifically its reduction of TPP dephosphorylation—and its superior ability to induce neurological symptoms comparable to human pathology [1].

Neuronal Apoptosis and Neuroprotection Screening Assays

For in vitro studies examining thiamine deficiency-induced neuronal cell death or screening neuroprotective compounds, pyrithiamine offers higher potency and more reliable apoptotic induction than amprolium. The compound triggers caspase 3-mediated apoptosis via the mitochondria-dependent pathway in neuronally differentiated PC-12 cells and human SH-SY5Y neuroblastoma cells . Its comparable efficacy to oxythiamine in apoptosis induction, combined with its distinct metabolic effects on TPP pools, makes it particularly suitable for mechanistic studies where distinguishing between transport inhibition and phosphorylation effects is critical [1].

Thiamine Pyrophosphokinase Enzymology and Inhibitor Screening

Pyrithiamine's exceptionally low Ki value (2.25 × 10⁻⁶ M) against thiamine pyrophosphokinase establishes it as the most potent reference inhibitor among classic thiamine antagonists . Researchers characterizing this enzyme, developing novel thiamine pathway inhibitors, or studying thiamine phosphorylation kinetics should select pyrithiamine as their benchmark antagonist. Its 80-fold higher affinity compared to amprolium and approximately 1,867-fold higher affinity compared to oxythiamine provides a wider dynamic range for dose-response studies and ensures robust enzyme inhibition at physiologically relevant concentrations .

Microbial Thiamine Metabolism and TPP Riboswitch Research

Pyrithiamine serves as a valuable tool in microbiology for studying thiamine-dependent growth regulation and TPP riboswitch function. The compound's antimicrobial action is mediated through binding of its phosphorylated form (pyrithiamine pyrophosphate) to TPP riboswitches, including the tenA operon in Bacillus subtilis . The defined pyrithiamine:thiamine ratio of 10:1 required for growth inhibition provides a quantitative framework for designing experiments in bacterial and fungal systems where precise control over thiamine availability is required [1].

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